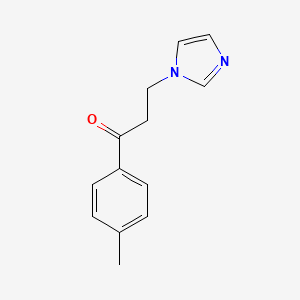
3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one, also known as 4-Methylpentedrone or 4-MPD, is a synthetic cathinone that belongs to the phenethylamine class of drugs. It is a stimulant compound that has been used as a research chemical by scientists to study its properties and effects on the body.
Scientific Research Applications
PET/CT in Radiotherapy Planning for Head and Neck Tumors
PET/CT imaging, integrating molecular and anatomic imaging, is used for evaluating tissue oxygenation with hypoxia-sensitive radiopharmaceuticals. This is crucial for treating head and neck tumors, as hypoxia reduces the cure rate. The radiopharmaceuticals, including 18F-HX4, allow precise hypoxic subvolume identification within the tumor, optimizing intensity-modulated radiation therapy (IMRT) and volumetric arc therapy (VMAT). Identifying hypoxic areas enables tailored radiation dose escalation in radioresistant areas, enhancing disease-free survival rates (Lopes, Ferreira & Caetano, 2020).
Anticancer Activities of African Medicinal Spices and Vegetables
African medicinal spices and vegetables exhibit significant anticancer properties. Techniques like the MTT assay and others are used to measure in vitro cytotoxicity. The cytotoxic extracts from these sources include Aframomum arundinaceum and others, showing promising activities against cancer cells. These extracts induce apoptosis, cell cycle arrest, disrupt mitochondrial membrane potential, and generate reactive oxygen species, highlighting their potential in cancer therapy (Kuete, Karaosmanoğlu & Sivas, 2017).
Significance of Imidazoline Receptors in Toxicology
Imidazoline receptors are significantly associated with the pharmacological and toxicological effects of certain drugs. Three distinct classes of imidazoline receptors (I-1, I-2, I-3) are involved in various physiological responses. I-1 receptors relate to hypotensive activity, I-2 receptors interact with monoamine oxidase, potentially offering antidepressant action, and I-3 receptors modulate glucose homeostasis. Understanding these receptors is crucial for developing therapeutic agents and managing patients with imidazoline overdose (Lowry & Brown, 2014).
Metabolomics Biomarkers for Bisphenol A Exposure
Bisphenol A (BPA) exposure has complex toxic effects on organisms, verified by significant changes in metabolic pathways like glycolysis, Krebs cycle, and others after exposure. Metabolomics studies indicate lactate and choline as consistent biomarkers for BPA exposure. This review emphasizes the need for more targeted metabolomics and epidemiological studies to validate these biomarkers for assessing BPA exposure in humans (Wang et al., 2018).
properties
IUPAC Name |
3-imidazol-1-yl-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-11-2-4-12(5-3-11)13(16)6-8-15-9-7-14-10-15/h2-5,7,9-10H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKCDQIFYWNORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


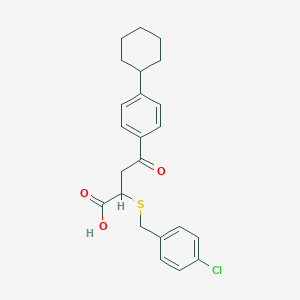
![1,6,7-Trimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2841686.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2841689.png)
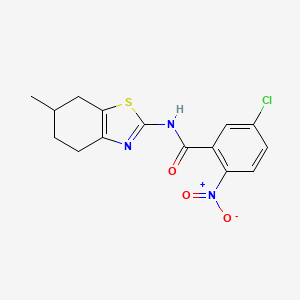
![5-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2841692.png)
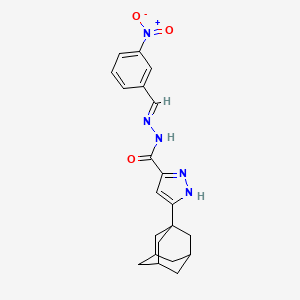

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2841696.png)
![{[(Allylamino)(imino)methyl]thio}acetic acid](/img/structure/B2841697.png)
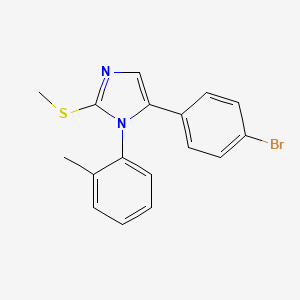
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 6-chloropyridine-3-carboxylate](/img/structure/B2841702.png)

![(1R,12R,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/no-structure.png)